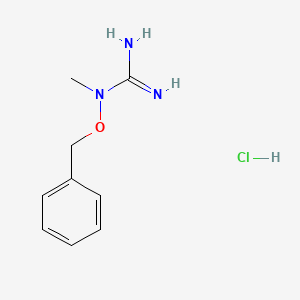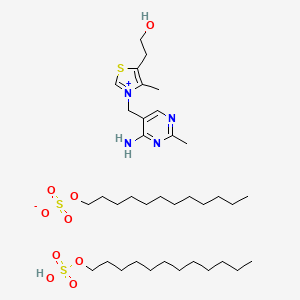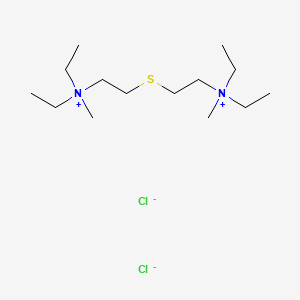
Thiodiethylenebis(diethylmethylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiodiethylenebis(diethylmethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C14H34N2S.2Cl. It is known for its antimicrobial properties and is used in various industrial and commercial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiodiethylenebis(diethylmethylammonium) dichloride typically involves the reaction of diethylmethylamine with thiodiglycol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Thiodiethylenebis(diethylmethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiodiethylenebis(diethylmethylammonium) dichloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It is used in water treatment, textile processing, and as a preservative in various industrial products.
Mechanism of Action
The mechanism of action of thiodiethylenebis(diethylmethylammonium) dichloride involves its interaction with the phospholipid bilayer of microbial cell membranes. The positively charged ammonium ions disrupt the membrane integrity, leading to cell lysis and death. This compound targets the microbial cell membrane, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Uniqueness
Thiodiethylenebis(diethylmethylammonium) dichloride is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and antimicrobial agent. Its thioether linkage also contributes to its stability and reactivity in various chemical reactions.
Properties
CAS No. |
66827-33-6 |
|---|---|
Molecular Formula |
C14H34Cl2N2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfanyl]ethyl-diethyl-methylazanium;dichloride |
InChI |
InChI=1S/C14H34N2S.2ClH/c1-7-15(5,8-2)11-13-17-14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DCRYTFPYMRVOSD-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCSCC[N+](C)(CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


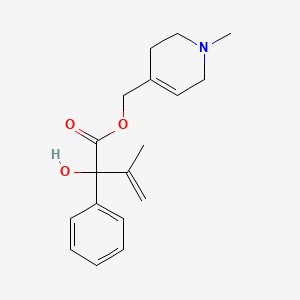

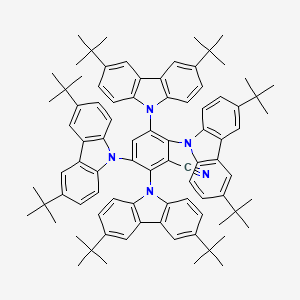
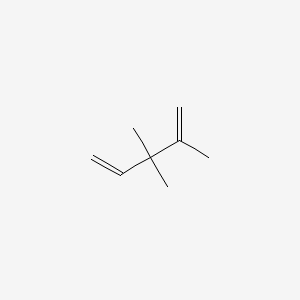
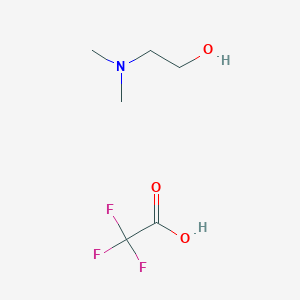
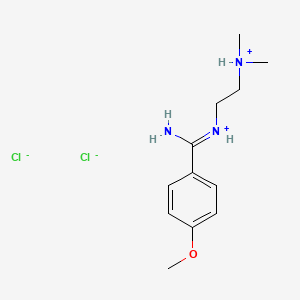
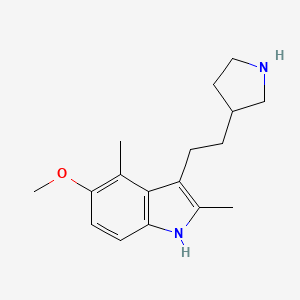

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
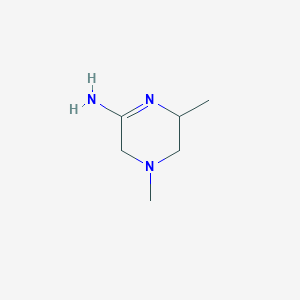
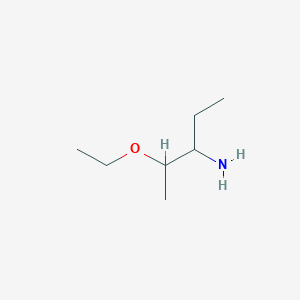
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
